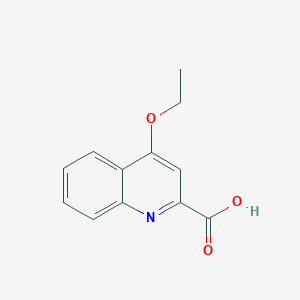

4-乙氧基喹啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxyquinoline-2-carboxylic Acid is a chemical compound with the molecular formula C12H11NO3 . It is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 4-ethoxyquinoline-2-carboxylic Acid can be analyzed using spectro-analytical data . Molecular dynamics simulations can also be used to visualize the action of Protein–Ligand complexes at the target’s binding site region under physiological conditions .Chemical Reactions Analysis

4-Ethoxyquinoline-2-carboxylic Acid can participate in various chemical reactions. For instance, it can undergo decarboxylative transformations, where the carboxylic acid group is catalytically replaced without trace by extrusion of CO2 .Physical And Chemical Properties Analysis

Carboxylic acids, including 4-ethoxyquinoline-2-carboxylic Acid, have unique physical and chemical properties. They are safe to store and handle, and are broadly accessible with great structural diversity . Their solubility decreases as the carbon chain length increases .科学研究应用

细胞凋亡和细胞毒性研究

4-乙氧基喹啉-2-羧酸衍生物因其细胞毒性作用而受到研究。例如,乙氧喹盐如乙氧喹抗坏血酸盐和乙氧喹己酸盐被检测其对人培养淋巴细胞活力和凋亡 DNA 片段化的影响 (Blaszczyk & Skolimowski, 2007)。

喹啉衍生物的合成

研究探索了各种喹啉衍生物的合成,包括那些涉及 4-乙氧基喹啉-2-羧酸的衍生物。例如,研究集中在 4-卤代取代的 2-氧代-1,2-二氢喹啉-3-羧酸的乙酯合成上,展示了喹啉衍生物在化学中的多功能应用 (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006)。

抗过敏剂

该化合物参与了新型抗过敏剂的开发。对 3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸衍生物的研究表明,这些与 4-乙氧基喹啉-2-羧酸相关的化合物具有作为抗过敏药物的潜力 (Althuis, Kadin, Czuba, Moore, & Hess, 1980)。

抗菌活性

4-乙氧基喹啉-2-羧酸衍生物也因其抗菌特性而受到研究。例如,对马黄属物种中衍生的喹啉-2-羧酸的研究突出了这些化合物的抗菌潜力 (Starratt & Caveney, 1996)。

抗氧化研究

乙氧喹,4-乙氧基喹啉-2-羧酸的衍生物,被广泛用作动物饲料中的抗氧化剂。已经进行研究以评估其安全性和潜在的有害影响,突出了该化合物在食品科学中的重要性 (Blaszczyk, Augustyniak, & Skolimowski, 2013)。

未来方向

作用机制

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery .

Mode of Action

Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The interaction of these compounds with their targets often results in significant inhibition of the enzyme activity .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of alkaline phosphatases, which play crucial roles in various biochemical pathways .

Result of Action

Quinoline derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) .

属性

IUPAC Name |

4-ethoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNURCOPSSYKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxyquinoline-2-carboxylic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)